molecular formula C12H18O3 B7808956 (3-Butoxy-4-methoxyphenyl)methanol

(3-Butoxy-4-methoxyphenyl)methanol

Cat. No.: B7808956
M. Wt: 210.27 g/mol
InChI Key: OMHMDUHFBBLBKZ-UHFFFAOYSA-N
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Description

(3-Butoxy-4-methoxyphenyl)methanol (CAS: 161179-23-3) is a phenolic alcohol derivative with the molecular formula C₁₂H₁₈O₃ and a molar mass of 210.27 g/mol . The compound features a benzyl alcohol core substituted with a methoxy group at the 4-position and a butoxy group at the 3-position of the aromatic ring. These substituents influence its physicochemical properties, including solubility, lipophilicity, and reactivity. It is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and specialty polymers. Its safety profile indicates standard handling precautions for phenolic compounds, including the use of protective equipment to avoid skin/eye contact .

Properties

IUPAC Name

(3-butoxy-4-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-3-4-7-15-12-8-10(9-13)5-6-11(12)14-2/h5-6,8,13H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHMDUHFBBLBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(3-Butoxy-4-methoxyphenyl)methanol: undergoes several types of chemical reactions:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or aldehyde.

  • Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Friedel-Crafts alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

  • Oxidation: (3-Butoxy-4-methoxyphenyl)carboxylic acid.

  • Reduction: (3-Butoxy-4-methoxyphenyl)alcohol or aldehyde.

  • Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

(3-Butoxy-4-methoxyphenyl)methanol: has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological studies to understand the effects of phenolic compounds on cellular processes.

  • Industry: It is used in the production of various chemical products, including fragrances and flavoring agents.

Mechanism of Action

The mechanism by which (3-Butoxy-4-methanol) exerts its effects involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, influencing its binding affinity to biological targets. The methoxy and butoxy groups can modulate the compound's lipophilicity, affecting its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of (3-Butoxy-4-methoxyphenyl)methanol vary in substituents, functional groups, and physicochemical properties. Below is a detailed comparison:

Structural Analog: (3-Bromo-4-methoxyphenyl)methanol

  • CAS : 38493-59-3
  • Molecular Formula : C₈H₉BrO₂
  • Molar Mass : 217.06 g/mol
  • Key Differences: Replaces the butoxy group with a bromine atom at the 3-position. The bromine substituent increases molecular weight and introduces electron-withdrawing effects, altering reactivity (e.g., reduced nucleophilicity of the aromatic ring).

Structural Analog: 1-(3-Butoxy-4-methoxyphenyl)ethanone

  • CAS : 104249-95-8
  • Molecular Formula : C₁₃H₁₈O₃
  • Molar Mass : 222.28 g/mol
  • Key Differences: Replaces the methanol group (-CH₂OH) with a ketone (-COCH₃). The ketone group enhances electrophilicity, making the compound more reactive in nucleophilic addition reactions. Lower boiling point compared to the methanol derivative due to reduced hydrogen-bonding capacity .

Structural Analog: [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol

  • CAS : 1021030-78-3
  • Molecular Formula : C₁₇H₂₀O₃
  • Molar Mass : 272.34 g/mol
  • Key Differences :
    • Substitutes the butoxy group with a 3-phenylpropoxy chain.
    • Increased lipophilicity and steric bulk due to the phenylpropoxy substituent, which may enhance membrane permeability in biological systems.
    • Safety data highlights the need for rigorous handling protocols, including immediate decontamination of exposed skin .

Functional Analog: 4-Amino-3-methoxy-benzenemethanol

  • Key Differences: Replaces the butoxy group with an amino (-NH₂) group. The amino group introduces basicity and hydrogen-bonding capacity, significantly altering solubility and interaction with biological targets (e.g., enzyme active sites). Potential for oxidative instability compared to the ether-linked butoxy analog .

Biological Activity

(3-Butoxy-4-methoxyphenyl)methanol, a phenolic compound, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a butoxy group and a methoxy group attached to a phenyl ring. Its molecular formula is C12_{12}H16_{16}O3_3, and it exhibits both hydrophobic and hydrophilic characteristics due to its functional groups, which influence its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Antioxidant Activity : The compound may act as an antioxidant by scavenging free radicals, thereby reducing oxidative stress in cells.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various conditions.
  • Receptor Modulation : The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study tested its efficacy against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Enterococcus faecalis40 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. The following table summarizes its effects on different cancer cell lines:

Cell LineIC50_{50} (µg/mL)
HeLa (cervical cancer)100
A549 (lung cancer)120
MCF-7 (breast cancer)110

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%, highlighting its potential as an anticancer agent.

Case Studies

  • Study on Antimicrobial Properties : A recent study assessed the antimicrobial effects of various phenolic compounds, including this compound. The results demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains .
  • Anticancer Research : Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The results indicated that it induced apoptosis in HeLa cells through the activation of caspase pathways, thereby confirming its potential as an anticancer therapeutic .

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